2-Amino-5-cyclopropylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-amino-5-cyclopropylphenol |
InChI |
InChI=1S/C9H11NO/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6,11H,1-2,10H2 |
InChI Key |
PYGPKINGZQWKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 2 Amino 5 Cyclopropylphenol
Retrosynthetic Analysis Strategies for 2-Amino-5-cyclopropylphenol
Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comlkouniv.ac.in This backward-looking approach is fundamental to designing a viable synthetic route. amazonaws.com For this compound, several logical disconnections can be proposed.
Key disconnections for this compound include:
C-N Bond Disconnection: This is a common strategy for aromatic amines. It suggests the final step could be the formation of the amine group. A highly effective method for this is the reduction of a nitro group. This points to 2-Nitro-5-cyclopropylphenol as a key intermediate, a strategy known as functional group interconversion (FGI). lkouniv.ac.in This precursor simplifies the problem to the synthesis of a substituted nitrophenol.
C-C (cyclopropyl) Bond Disconnection: This approach considers the formation of the cyclopropyl (B3062369) ring or its attachment to the aromatic ring as a late-stage step. This would involve a cyclopropanation reaction on a pre-existing aminophenol derivative, such as 2-amino-5-vinylphenol, or a cross-coupling reaction. organic-chemistry.org For instance, a palladium-catalyzed Suzuki coupling between a boronic acid derivative and an aryl halide, like 2-amino-5-bromophenol , could be employed. organic-chemistry.org
Cationic Cyclopropanation: A more novel but less common disconnection involves cationic cyclopropanation, where a carbocation undergoes γ-elimination to form the cyclopropane (B1198618) ring. nih.gov While prevalent in biosynthesis, this method is challenging in traditional organic synthesis due to competing reaction pathways. nih.gov
Considering these strategies, the most practical and frequently employed retrosynthetic pathway involves the FGI of a nitro group, making 5-cyclopropyl-2-nitrophenol (B12077076) a pivotal precursor. hxchem.net This route offers robust and high-yielding reactions for the key transformations.
Exploration of Novel Synthetic Pathways for the Target Compound
Building on the retrosynthetic analysis, several forward synthetic pathways can be devised. These routes are centered on either forming the amino group on a cyclopropylphenol scaffold or introducing the cyclopropyl group onto an aminophenol framework.
This strategy focuses on introducing the amino group onto a phenol (B47542) ring that already bears the cyclopropyl substituent. The most established method is not direct amination but rather a two-step nitration-reduction sequence.
A plausible synthetic sequence is:
Nitration of a Cyclopropyl-Substituted Phenol: The synthesis can begin with a suitable precursor like 3-cyclopropylphenol (B1286756). However, direct nitration of 3-cyclopropylphenol would lead to a mixture of isomers due to the ortho-, para-directing effects of both the hydroxyl and cyclopropyl groups. A more regioselective approach starts with a precursor where the relative positions are already defined, such as 5-bromo-2-nitrophenol (B22722) .
Introduction of the Cyclopropyl Group: Using 5-bromo-2-nitrophenol, the cyclopropyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction with potassium cyclopropyltrifluoroborate (B8364958) or cyclopropylboronic acid. organic-chemistry.org
Reduction of the Nitro Group: The resulting 5-cyclopropyl-2-nitrophenol hxchem.net is then reduced to the target compound, this compound. This reduction is commonly achieved with high efficiency using catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reducing agents like iron or tin(II) chloride in an acidic medium. A similar hydrogenation approach has been documented for the synthesis of 2-Amino-4-cyclopropylphenol from its corresponding nitro-benzyloxy precursor. sci-hub.se
Direct amination of phenols is also an area of active research, with methods involving rhodium or copper catalysts being developed to form anilines directly, often with water as the only byproduct. mdpi.comorganic-chemistry.org However, achieving the required regioselectivity for a multi-substituted phenol like this remains a significant challenge.
This alternative strategy involves adding the cyclopropyl group to an existing aminophenol structure. This can be achieved through several methods:
Transition Metal-Catalyzed Cross-Coupling: A robust method is the palladium-catalyzed Suzuki or Buchwald-Hartwig coupling. The synthesis would start with a halogenated aminophenol, such as 2-amino-5-bromophenol . This precursor can be coupled with a cyclopropyl source like cyclopropylboronic acid or its derivatives. The key to success lies in choosing the appropriate palladium catalyst and ligand system to ensure a high-yield reaction without side reactions involving the amino or hydroxyl groups. organic-chemistry.org Protecting these functional groups may be necessary.
Chan-Lam Cyclopropylation: This copper-catalyzed reaction offers a method for O-cyclopropylation of phenols and N-cyclopropylation of amines using potassium cyclopropyltrifluoroborate. acs.org While applying this to form a C-cyclopropyl bond on the aromatic ring itself is not standard, it highlights the available tools for creating cyclopropyl-heteroatom linkages. A pathway involving an initial C-C coupling to a vinyl group followed by a separate cyclopropanation step (e.g., Simmons-Smith reaction) is also conceivable.
The following table summarizes a comparative analysis of these two main pathways.
| Pathway | Key Precursor | Key Reaction | Advantages | Challenges |
|---|---|---|---|---|
| Amination on Cyclopropyl-Phenol | 5-Cyclopropyl-2-nitrophenol | Nitro Group Reduction | Reliable and high-yielding reduction step. Good regiochemical control if starting from a pre-functionalized precursor. | Synthesis of the nitrophenol precursor can be multi-step. |
| Cyclopropanation on Aminophenol | 2-Amino-5-bromophenol | Suzuki or similar Cross-Coupling | Direct introduction of the cyclopropyl group. Potentially shorter route. | Requires careful optimization of coupling conditions. Potential for catalyst poisoning by the amine group. May require protection/deprotection steps. |
Achieving the desired 2-amino-5-cyclopropyl arrangement requires precise control over reaction selectivity.
Regioselectivity: In electrophilic substitution reactions, the directing effects of existing substituents are paramount. The hydroxyl group is a strongly activating ortho-, para-director, while the amino group is even stronger. The cyclopropyl group is a weakly activating ortho-, para-director. When multiple activating groups are present, the strongest one typically governs the position of substitution. Therefore, introducing a group onto the this compound scaffold would be directed primarily by the amino and hydroxyl groups. The synthesis design often relies on starting with materials where the regiochemistry is already established to avoid separation of isomers. For instance, using 5-bromo-2-nitrophenol as a starting material fixes the relative positions of the key functional groups early in the synthesis.
Chemoselectivity: With multiple reactive sites (amino, hydroxyl, aromatic ring), chemoselectivity is crucial. For example, in a cross-coupling reaction on 2-amino-5-bromophenol, the catalyst must selectively activate the C-Br bond without reacting with the N-H or O-H bonds. This can often be managed by the choice of catalyst, ligands, and reaction conditions, though protection of the amine and/or phenol as an amide or ether, respectively, is a common strategy to prevent side reactions. acs.org
Optimization of Reaction Conditions and Process Efficiency
Optimizing a synthetic route involves maximizing the yield and purity of the final product while minimizing costs, reaction time, and environmental impact. For the synthesis of this compound, optimization would focus on the key transformation steps.
For a pathway involving a Suzuki coupling, optimization would include:
Screening various palladium catalysts and phosphine (B1218219) ligands.
Adjusting the base, solvent, and temperature.
Optimizing the stoichiometry of the coupling partners.
For the nitro group reduction step, optimization involves:
Selecting the most efficient catalyst (e.g., Pd/C, Raney Ni) and solvent for hydrogenation.
Controlling the hydrogen pressure and temperature to ensure complete reduction without affecting the cyclopropyl ring or other functional groups.
In the case of chemical reduction, optimizing the amount of reducing metal and acid to drive the reaction to completion and simplify workup. A one-pot synthesis approach, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve process efficiency. sioc-journal.cn
The choice of catalyst is critical for the success of modern synthetic methodologies. Different catalytic systems are employed for the various potential steps in synthesizing this compound.
The table below details catalytic systems relevant to the synthesis.
| Reaction Type | Catalyst System | Typical Precursor | Purpose | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or other Pd(0)/Pd(II) complexes with phosphine ligands | 2-Amino-5-bromophenol + Cyclopropylboronic acid | Formation of the C-C bond to introduce the cyclopropyl group. Ligand choice is key to selectivity. | organic-chemistry.org |
| Nitro Group Reduction | Pd/C, PtO₂, or Raney Ni with H₂ | 5-Cyclopropyl-2-nitrophenol | Highly efficient and clean reduction of the nitro group to an amine. | sci-hub.se |
| Nitro Group Reduction | Fe/HCl or SnCl₂/HCl | 5-Cyclopropyl-2-nitrophenol | Classic chemical reduction method, useful when catalytic hydrogenation is not feasible. | |
| Chan-Lam Coupling | Cu(OAc)₂ with 1,10-phenanthroline (B135089) ligand | 2-Aminophenol (B121084) + Potassium cyclopropyltrifluoroborate | Used for creating cyclopropyl-heteroatom bonds; demonstrates copper's utility in cyclopropylation chemistry. | acs.org |
| Phenol Amination | Rhodium or Copper complexes | 3-Cyclopropylphenol | Direct amination, though regioselectivity is a major hurdle for this specific target. | mdpi.comorganic-chemistry.org |
Solvent Effects and Reaction Medium Engineering in Organic Transformations
Key Research Findings:
Biphasic Systems: The commercial synthesis of p-aminophenol often employs a biphasic medium, typically an organic/aqueous system. kentech.ac.kr This approach is advantageous when sequential reactions have different optimal conditions. For instance, the catalytic hydrogenation of a nitroaromatic precursor occurs preferentially in the organic phase where hydrogen is more soluble, while the subsequent acid-catalyzed Bamberger rearrangement of the N-phenylhydroxylamine intermediate requires an aqueous acid phase. kentech.ac.kr
Solubility and Reactivity: The solubility of reactants and intermediates is a critical factor. In a two-step synthesis of paracetamol from 4-aminophenol (B1666318), switching the solvent from dichloromethane, where 4-aminophenol has poor solubility, to ethyl acetate (B1210297) led to a quantitative yield of the intermediate. acs.org This highlights how a simple solvent change can overcome reliability issues and improve reaction outcomes.
Solvent Polarity and Hydrogen Bonding: The electronic absorption spectra of complex molecules can be significantly affected by solvent polarity, polarisability, and hydrogen bonding capabilities. researchgate.net These interactions can stabilize or destabilize ground states, excited states, and transition states, thereby influencing reaction kinetics. For example, in the synthesis of p-aminophenol, aprotic solvents were found to decrease the conversion of the N-phenylhydroxylamine intermediate during the Bamberger rearrangement. acs.org
Solvent-Free Reactions: As part of green chemistry initiatives, solvent-free, or solid-state, reactions are being explored. lew.ro The synthesis of a Schiff base from p-aminophenol and terephthalaldehyde (B141574) was successfully conducted in both the solid phase and with ethanol (B145695) as a solvent, demonstrating the feasibility of eliminating solvents for certain reaction types. lew.ro A solvent-free mechanochemical synthesis of acetaminophen (B1664979) has also been developed by grinding 4-aminophenol with acetic anhydride (B1165640). google.com
The table below summarizes the observed effects of various solvents and reaction media on the synthesis of aminophenol-related compounds.
| Reaction Type | Solvent/Medium | Observed Effect | Reference(s) |
| Hydrogenation/Rearrangement | Biphasic (Organic/Aqueous H₂SO₄) | Favors separation of hydrogenation and rearrangement steps, enhancing process control. | kentech.ac.kr |
| Acetylation | Ethyl Acetate vs. Dichloromethane | Ethyl acetate improved solubility of 4-aminophenol, leading to higher, more reliable yields compared to dichloromethane. | acs.org |
| Bamberger Rearrangement | Aprotic Solvents (e.g., THF) | Aprotic solvents were found to reduce the conversion of the phenylhydroxylamine intermediate. | acs.org |
| Bamberger Rearrangement | Aqueous Sulfuric Acid | An increase in the concentration of aqueous sulfuric acid (from 10-16 wt%) favored the reaction. | kentech.ac.kr |
| Solid-State Schiff Base Formation | Solvent-Free | The reaction proceeded successfully without a solvent, offering a greener alternative to solution-phase synthesis. | lew.ro |
| Mechanochemical Amidation | Solvent-Free | Grinding solid reactants (4-aminophenol and acetic anhydride) produced acetaminophen in high yield, avoiding bulk solvent use. | google.com |
Emerging Green Chemistry Principles in Synthetic Design for this compound
Green chemistry, defined as the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, provides a framework for developing sustainable synthetic routes. mdpi.com Applying these principles to the synthesis of this compound can lead to more efficient, safer, and environmentally benign manufacturing processes.
The twelve principles of green chemistry offer a guide for this redesign. acs.org Key principles relevant to aminophenol synthesis include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic hydrogenation, for example, is highly atom-economical. In contrast, reactions using stoichiometric inorganic reagents often generate significant waste. acs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org The use of catalysts like platinum or palladium on carbon for hydrogenation, or enzyme catalysts, can dramatically reduce waste and energy consumption. kentech.ac.kracs.org Recyclable catalysts are particularly beneficial. rasayanjournal.co.in
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary where possible and innocuous when used. skpharmteco.com Solvents account for a significant portion of the environmental impact of a chemical process. skpharmteco.com The development of solvent-free methods or the replacement of hazardous solvents (like dichloromethane) with greener alternatives (like ethyl acetate or water) is a primary goal. acs.orglew.rorasayanjournal.co.in
Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The use of microwave or ultrasonic irradiation can sometimes provide the necessary energy more efficiently than conventional heating. rasayanjournal.co.in
Use of Renewable Feedstocks: While not always directly applicable to complex aromatic syntheses, this principle encourages the use of raw materials derived from renewable sources.
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided because such steps require additional reagents and generate waste. One-pot syntheses often help achieve this goal. sioc-journal.cn
| Green Chemistry Principle | Application in Aminophenol Synthesis | Benefit | Reference(s) |
| Atom Economy | Employing addition reactions like catalytic hydrogenation. | Maximizes incorporation of reactant atoms into the product, minimizing waste. | acs.org |
| Catalysis | Using heterogeneous catalysts (e.g., Pt/C) for hydrogenation or reusable catalysts for one-pot reactions. | Reduces waste from stoichiometric reagents, allows for catalyst recycling, and increases efficiency. | kentech.ac.kracs.orgrasayanjournal.co.in |
| Safer Solvents | Replacing hazardous solvents with greener alternatives (e.g., water, ethanol) or developing solvent-free processes. | Reduces environmental impact and improves worker safety. | acs.orglew.roskpharmteco.com |
| Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis; designing reactions that proceed at ambient temperature. | Reduces energy consumption and associated carbon footprint. | rasayanjournal.co.in |
| Process Intensification | Developing one-pot, multi-component reactions. | Reduces reaction time, solvent use, and waste generation by eliminating intermediate isolation steps. | sioc-journal.cnjmchemsci.commdpi.com |
By integrating these principles, the synthesis of this compound can be approached not just as a chemical puzzle but as an opportunity for sustainable innovation.
Mechanistic Investigations of Reactions Involving 2 Amino 5 Cyclopropylphenol
Mechanisms of Amino Group Reactivity
The amino group (-NH₂) is a potent nucleophile and an activating group on the aromatic ring, significantly influencing the molecule's reactivity.
The lone pair of electrons on the nitrogen atom of the amino group makes it a strong nucleophile, readily participating in a variety of chemical transformations. Common derivatization strategies targeting the amino group often involve nucleophilic attack on electrophilic species.
Key nucleophilic reactions include:
Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. The reaction follows an SN2 pathway where the amino group acts as the nucleophile.
Diazotization: In the presence of a cold, acidic solution of sodium nitrite, the primary amino group is converted into a diazonium salt. This diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles, providing a versatile route to a variety of substituted phenols.
The choice of derivatizing agent can be tailored to introduce specific functionalities or to modify the electronic properties of the molecule. A variety of reagents are available for the derivatization of primary amines, each with its own reaction mechanism and conditions. libretexts.orgactascientific.comchromatographyonline.com
Table 1: Common Derivatization Reactions of the Amino Group
| Reaction Type | Reagent Example | Product | Mechanism |
| Acylation | Acetyl chloride | N-(3-cyclopropyl-2-hydroxyphenyl)acetamide | Nucleophilic acyl substitution |
| Alkylation | Methyl iodide | 2-(Methylamino)-5-cyclopropylphenol | SN2 |
| Diazotization | Sodium nitrite, HCl | 3-Cyclopropyl-2-hydroxyphenyldiazonium chloride | Diazotization |
The amino group in aminophenols is susceptible to oxidation, often leading to the formation of colored products. chemcess.com The presence of the electron-donating hydroxyl group further activates the ring towards oxidation. The electrochemical oxidation of aminophenols has been studied, revealing that the relative position of the amino and hydroxyl groups influences the reaction products. ua.es For 2-aminophenol (B121084) derivatives, oxidation can lead to the formation of phenoxazine (B87303) structures. chemcess.com In the case of 2-Amino-5-cyclopropylphenol, oxidation could potentially lead to self-polymerization or the formation of quinone-imine structures. chemcess.comrsc.org The oxidation can be initiated by chemical oxidants, electrochemical methods, or enzymatic catalysis. chemcess.comua.esnih.gov
Reductive transformations of the amino group itself are not common as it is already in a reduced state. However, if other reducible functional groups are introduced onto the molecule, such as a nitro group via electrophilic aromatic substitution, these can be selectively reduced to an amino group, demonstrating the chemical compatibility of the existing amino and hydroxyl functionalities with reductive processes.
Mechanisms of Cyclopropyl (B3062369) Moiety Reactivity
The cyclopropyl group, while seemingly a simple saturated ring, possesses unique electronic properties and can participate in a range of chemical reactions.
The three-membered ring of the cyclopropyl group is highly strained and can undergo ring-opening reactions under certain conditions. These reactions typically proceed through cationic or radical intermediates.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl ring can be protonated, leading to a carbocationic intermediate that can be attacked by nucleophiles, resulting in a ring-opened product. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation.
Radical-Mediated Ring Opening: The cyclopropane (B1198618) ring can also be opened via radical pathways. beilstein-journals.orgnih.gov This can be initiated by radical initiators or through photoredox catalysis and often involves the formation of a primary or secondary radical, which can then undergo further reactions. beilstein-journals.org
Rearrangement reactions of the cyclopropyl group itself are less common under typical synthetic conditions but can occur under pyrolytic or photochemical conditions.
The cyclopropyl group exhibits electronic properties that are distinct from other alkyl groups. The Walsh model of bonding in cyclopropane describes the C-C bonds as having significant p-character, allowing them to interact with adjacent π-systems. This enables the cyclopropyl group to act as a weak π-donor, capable of conjugating with the aromatic ring. stackexchange.com This conjugative ability allows the cyclopropyl group to donate electron density to the benzene (B151609) ring, thereby activating it towards electrophilic attack. acs.org This effect is similar to, though weaker than, that of an alkyl group.
Table 2: Electronic Effects of Substituents on the Aromatic Ring
| Substituent | Inductive Effect | Resonance/Conjugative Effect | Overall Effect on Reactivity |
| -NH₂ | -I (weak) | +R (strong) | Strong activation |
| -OH | -I (moderate) | +R (strong) | Strong activation |
| -Cyclopropyl | -I (weak) | +R (weak) | Weak activation |
The position of electrophilic attack on the aromatic ring of this compound is determined by the combined directing effects of the amino, hydroxyl, and cyclopropyl groups. byjus.commsu.edumasterorganicchemistry.combyjus.commasterorganicchemistry.com
Amino Group (-NH₂): As a powerful activating group, it strongly directs incoming electrophiles to the ortho and para positions. In this molecule, the position para to the amino group is occupied by the cyclopropyl group. The positions ortho to the amino group are C3 and C1 (occupied by the hydroxyl group).
Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is a strong activating, ortho-, para-directing group. The position para to the hydroxyl group is C4. The positions ortho to the hydroxyl group are C1 (occupied by the amino group) and C3.
Cyclopropyl Group: This group is a weak activating and ortho-, para-director. The positions ortho to the cyclopropyl group are C4 and C6. The position para to the cyclopropyl group is C2 (occupied by the amino group).
Considering these directing effects, the most activated and sterically accessible positions for electrophilic attack are C4 and C6. The powerful activating and directing effects of the amino and hydroxyl groups will dominate. The position C4 is para to the hydroxyl group and ortho to the cyclopropyl group. The position C6 is ortho to the cyclopropyl group. The C3 position is ortho to both the amino and hydroxyl groups, making it highly activated, though potentially sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C4 and C3 positions, with the exact product distribution depending on the nature of the electrophile and the reaction conditions.
Intermolecular and Intramolecular Reaction Pathways
Detailed research findings on the specific intermolecular and intramolecular reaction pathways of this compound are not available in the reviewed scientific literature. While the amino and phenol (B47542) groups suggest reactivity in various transformations, specific studies elucidating these mechanisms for this molecule have not been published.
No specific studies detailing the mechanistic pathways of intermolecular or intramolecular cyclization reactions starting from this compound were found. The bifunctional nature of the molecule, containing both a nucleophilic amino group and a phenolic hydroxyl group, theoretically allows for its use as a building block in the synthesis of various heterocyclic systems, such as benzoxazoles. However, peer-reviewed articles investigating the mechanisms of such cyclizations, including the identification of intermediates, transition states, and kinetic data, are not present in the available literature.
There is no available research documenting the participation of this compound in multi-component reactions (MCRs) or cascade processes. MCRs are efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants. While aminophenols can be valuable substrates in MCRs like the Ugi or Passerini reactions, no literature specifically describes the use of the this compound derivative in such transformations or details the mechanistic steps of any potential cascade reactions involving this compound.
Mechanistic investigations into proton transfer processes, such as excited-state intramolecular proton transfer (ESIPT), for derivatives of this compound are absent from the scientific literature. Studies on proton transfer are fundamental to understanding the photophysical properties and reactivity of phenolic and amino compounds. However, no research articles were identified that specifically analyze the thermodynamics, kinetics, or computational modeling of proton transfer mechanisms in molecules derived from this compound.
Computational Chemistry and Theoretical Studies on 2 Amino 5 Cyclopropylphenol
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in a virtual environment. These methods solve approximations of the Schrödinger equation to determine molecular and electronic structure.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it a cornerstone of modern computational chemistry. researchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms (geometric optimization) and to analyze the distribution and energy of electrons within the molecule.
Geometric Optimization: DFT calculations are used to find the minimum energy conformation of 2-Amino-5-cyclopropylphenol. This involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is found. While specific studies on this compound are not widely published, research on analogous compounds like 2-aminophenol (B121084) demonstrates the methodology. theaic.org For instance, the geometry of 2-aminophenol has been optimized using the B3LYP functional with basis sets such as 6-31G(d) and cc-pVDZ. theaic.org Such calculations predict key structural parameters, including the planarity of the benzene (B151609) ring and the orientation of the amino (-NH2) and hydroxyl (-OH) groups, which are influenced by intramolecular hydrogen bonding.
Electronic Structure: The electronic properties of a molecule govern its reactivity. DFT is used to calculate several key electronic descriptors:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting where the molecule is likely to interact with other chemical species. ucsf.edu
Atomic Charges: Methods like Mulliken population analysis can be used to assign partial charges to each atom in the molecule, providing further insight into its electronic landscape. researchgate.net
Computational studies on various aminophenol derivatives using DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been performed to calculate these properties. ucsf.eduacademie-sciences.fr
Below is a representative table of electronic properties calculated for the related compound 2-aminophenol, illustrating the type of data obtained from DFT studies. theaic.org
| Property | DFT/B3LYP/6-31G(d) | DFT/B3LYP/cc-pVDZ |
| HOMO Energy (eV) | -5.41 | -5.45 |
| LUMO Energy (eV) | -0.35 | -0.32 |
| Energy Gap (eV) | 5.06 | 5.13 |
| Dipole Moment (Debye) | 1.62 | 1.69 |
| Data derived from studies on 2-aminophenol. theaic.org |
While DFT is a powerful workhorse, more computationally intensive ab initio ("from first principles") methods are used when higher accuracy is required for properties like conformational or reaction energies. wikipedia.org These methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), often considered the "gold standard" in quantum chemistry for its precision. wikipedia.org
For molecules like amino acids, which share functional groups with this compound, studies have shown that double-hybrid DFT functionals can sometimes outperform methods like MP2. nih.gov However, for the most exacting applications, explicitly correlated methods such as CCSD(T)-F12 are used to provide benchmark energies. nih.gov These advanced techniques are crucial for creating a highly accurate potential energy surface, which is essential for understanding reaction dynamics and thermochemistry. arxiv.org They are particularly valuable for calibrating the accuracy of less computationally demanding methods like DFT for a specific class of molecules.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an indispensable tool for mapping the pathways of chemical reactions. It allows for the characterization of short-lived, high-energy species like transition states that are difficult or impossible to observe experimentally.
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). fiveable.me Locating this TS structure on the potential energy surface is a primary goal of computational reaction modeling. Algorithms are used to search for a first-order saddle point—a structure that is a minimum in all geometric coordinates except for one, which corresponds to the reaction coordinate. smu.edu
Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated. The activation energy (Ea) of the reaction is the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate via transition state theory. nih.gov Computational studies on the reactions of various organic molecules, including those involving phenol (B47542) and aniline (B41778) moieties, routinely use DFT to locate transition states and determine activation barriers for processes such as electrophilic substitution, oxidation, or coupling reactions. chemrxiv.org
Most chemical reactions occur in a solvent, which can significantly influence reaction rates and mechanisms. arxiv.org Computational models account for these effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, such as the stabilization of charged species or polar transition states.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. fiveable.me This is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical to the reaction mechanism. arxiv.orgfiveable.me QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often used, where the reacting species are treated with high-level quantum mechanics and the surrounding solvent molecules are treated with less expensive molecular mechanics. chemrxiv.org
For a reaction involving this compound, the choice of solvent could be crucial. For example, a polar protic solvent could stabilize a charged intermediate by forming hydrogen bonds with the amino and hydroxyl groups, thereby lowering the activation energy compared to the reaction in the gas phase or in a nonpolar solvent. mdpi.com
While quantum chemical calculations focus on stationary points (reactants, products, transition states), molecular dynamics (MD) simulations model the time evolution of a molecular system. dovepress.com By integrating Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule or follow the trajectory of a reaction over time. neurips.ccnih.gov
For studying chemical reactions, which often involve breaking and forming bonds over timescales inaccessible to standard MD, more advanced techniques are employed:
QM/MM MD: This hybrid approach allows for the simulation of reactions in complex environments, such as in a solvent box or within an enzyme active site. chemrxiv.org
Ab Initio Metadynamics: This is a powerful enhanced sampling technique used to explore complex free energy surfaces and overcome large energy barriers. nih.gov By adding a history-dependent bias potential to the system, metadynamics encourages the system to explore new conformations and reaction pathways that would otherwise be rare events. frontiersin.org This method can be used to map out the entire free energy landscape of a reaction, revealing all possible intermediates, transition states, and reaction pathways.
These methods could be applied to this compound to understand its conformational flexibility (e.g., rotation of the cyclopropyl (B3062369) group) or to trace the complex pathway of its potential metabolic transformations.
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, providing insights into reactivity and selectivity that can guide synthetic efforts. For a molecule such as this compound, theoretical studies can elucidate its behavior in various organic transformations, predicting the most likely products and reaction pathways. This is achieved by modeling the molecule's electronic structure and the energetic profiles of potential reaction mechanisms.
Computational Prediction of Regioselectivity and Stereoselectivity
The prediction of regioselectivity and stereoselectivity is a cornerstone of computational organic chemistry, enabling chemists to foresee the outcome of reactions where multiple isomers could be formed. rsc.orgrsc.org For this compound, which possesses several potentially reactive sites—the aromatic ring, the amino group, and the hydroxyl group—computational methods can determine the most favorable positions for chemical attack.
Regioselectivity: The regioselectivity of reactions involving this compound, such as electrophilic aromatic substitution, can be predicted by analyzing the molecule's ground-state electronic properties. Methods like Density Functional Theory (DFT) are employed to calculate descriptors that indicate the most nucleophilic or electrophilic sites. frontiersin.org
Key predictive factors include:
Atomic Partial Charges: The distribution of electron density across the molecule can highlight atoms with higher negative charges, which are more susceptible to electrophilic attack. For this compound, the activating, ortho-para directing effects of the amino and hydroxyl groups, combined with the electronic influence of the cyclopropyl group, would create distinct regions of high electron density on the benzene ring.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The location of the HOMO indicates the most likely site for electrophilic attack, as this is where the most available electrons reside. Conversely, the LUMO's location points to the site of nucleophilic attack.
Fukui Functions: These functions provide a more nuanced measure of reactivity changes at an atomic site upon the addition or removal of an electron, offering precise predictions for the sites of electrophilic, nucleophilic, and radical attack.
Theoretical studies on related aminophenol and aniline derivatives consistently show that the positions ortho and para to the activating hydroxyl and amino groups are the most nucleophilic and thus most likely to react with electrophiles. whiterose.ac.uk In the case of this compound, the positions C4 and C6 would be predicted as the primary sites for electrophilic substitution. Computational models can further differentiate between these sites by calculating the activation energies for the formation of the corresponding reaction intermediates (sigma complexes), with the lowest energy pathway indicating the major product.
Stereoselectivity: Predicting stereoselectivity involves calculating the energies of the transition states leading to different stereoisomeric products. rsc.orgnih.gov Should this compound participate in a reaction that creates a new stereocenter, computational modeling can determine which diastereomeric or enantiomeric product is favored. rsc.org
This analysis typically involves:
Identifying all possible stereoisomeric transition states.
Optimizing the geometry of each transition state using quantum mechanical methods.
Calculating the relative energies (Gibbs free energies) of these transition states.
According to transition state theory, the product formed via the lowest-energy transition state will be the major product. This approach has been successfully applied to a wide range of stereoselective reactions, including Diels-Alder cycloadditions and asymmetric catalysis. rsc.orgnsf.gov For instance, if this compound were to act as a ligand in an asymmetric metal-catalyzed reaction, computational models could predict the stereochemical outcome by analyzing the steric and electronic interactions between the substrate, the catalyst, and the ligand in the various transition state structures. nih.gov
Table 1: Hypothetical DFT-Calculated Parameters for Predicting Regioselectivity in Electrophilic Substitution of this compound Note: These values are illustrative for demonstrating the application of computational methods.
| Ring Position | Calculated Partial Charge (e) | HOMO Lobe Contribution (%) | Predicted Reactivity |
|---|---|---|---|
| C1 | +0.15 | 2% | Low |
| C2 | -0.20 | 5% | Low (Substituted) |
| C3 | +0.05 | 10% | Moderate |
| C4 | -0.28 | 40% | High |
| C5 | -0.10 | 8% | Low (Substituted) |
| C6 | -0.25 | 35% | High |
Machine Learning and Artificial Intelligence for Chemical Reaction Prediction
The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing the prediction of chemical reactions, moving beyond the analysis of single molecules to learning from vast datasets of known transformations. neurips.ccrjptonline.org These data-driven approaches can predict the outcome of a reaction, suggest optimal reaction conditions, and even propose novel synthetic pathways. nips.ccbeilstein-journals.org
For this compound, ML models could predict its behavior in a wide array of chemical contexts, even those not previously reported. The general process involves several key stages:
Data Acquisition and Representation: ML models are trained on large chemical reaction databases derived from patents and the scientific literature. researchgate.net Reactants and products are typically represented as machine-readable strings (e.g., SMILES) or as molecular graphs. These representations are then converted into numerical vectors, or "fingerprints," that encode structural and chemical features.
Model Training: A variety of ML architectures can be employed. For reaction prediction, transformer models, similar to those used in language translation, have proven highly effective. chemistryworld.comnih.gov The model treats the reactants and reagents as the "input language" and learns to "translate" them into the product. The model is trained to minimize the difference between its predicted products and the actual products in the training dataset.
Prediction and Application: Once trained, the model can be given a new set of reactants, such as this compound and a potential reagent, and predict the most likely product structure. These models can achieve high accuracy in predicting the outcomes of diverse organic reactions. nips.cc Furthermore, AI systems can be integrated into broader platforms for computer-aided synthesis planning, helping to design efficient multi-step syntheses for complex target molecules. beilstein-journals.org
The power of ML lies in its ability to identify subtle patterns in reactivity across a vast chemical space that may not be immediately obvious from first-principles theory alone. neurips.cc For a multifunctional molecule like this compound, an ML model could weigh the competing reactivities of the amine, phenol, and aromatic ring functionalities based on the specific reagents and conditions provided, offering a holistic prediction of the reaction outcome. ibm.com
Table 2: Workflow for Machine Learning-Based Prediction of a Reaction Involving this compound
| Step | Description | Example for this compound |
|---|---|---|
| 1. Input | Define reactants and reagents. | Reactants: this compound, Acetic Anhydride (B1165640). |
| 2. Featurization | Convert molecular structures into numerical representations. | Generate SMILES strings and convert them to molecular fingerprints (e.g., ECFP4). |
| 3. Model Inference | Feed the numerical representations into a pre-trained ML model (e.g., a transformer model). | The model processes the input vectors through its neural network layers. |
| 4. Output | The model generates a representation of the predicted product. | The output is a SMILES string representing the most likely product (e.g., N-(3-cyclopropyl-2-hydroxyphenyl)acetamide). |
| 5. Validation | The predicted product is reviewed by a chemist for chemical plausibility. | The prediction is assessed based on known chemical principles of amine acylation. |
Advanced Spectroscopic and Analytical Characterization of 2 Amino 5 Cyclopropylphenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Amino-5-cyclopropylphenol. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR provides precise information about the connectivity and spatial arrangement of atoms within the molecule.
Based on the analysis of structurally similar compounds, such as 4-aminophenol (B1666318) and cyclopropylbenzene, a predicted set of ¹H and ¹³C NMR chemical shifts for this compound has been compiled. The aromatic region is influenced by the electron-donating effects of both the amino (-NH₂) and hydroxyl (-OH) groups, while the aliphatic region is characterized by the unique upfield shifts of the cyclopropyl (B3062369) ring protons and carbons.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| 1 | 141.2 | -OH | ~8.5-9.5 | br s |
| 2 | 139.8 | -NH₂ | ~4.5-5.5 | br s |
| 3 | 118.5 | H-3 | ~6.75 | d |
| 4 | 115.8 | H-4 | ~6.50 | dd |
| 5 | 132.0 | - | - | - |
| 6 | 115.5 | H-6 | ~6.65 | d |
| 7 (CH) | 15.5 | H-7 | ~1.80 | m |
| 8 (CH₂) | 9.8 | H-8a, H-8b | ~0.85 | m |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
While 1D NMR provides fundamental data, 2D NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations. huji.ac.ilpressbooks.pubscielo.org.mx
Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY is expected to show correlations between adjacent aromatic protons (H-3 with H-4, and H-4 with H-6) and among the protons of the cyclopropyl group (H-7 with H-8 and H-9).
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbon atoms. pressbooks.pub This experiment is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the aromatic proton at ~6.75 ppm (H-3) would show a cross-peak to the carbon signal at ~118.5 ppm (C-3).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons over two to three bonds, which is vital for connecting different spin systems and identifying quaternary carbons. sdsu.edubmrb.ionih.gov Key HMBC correlations would link the cyclopropyl methine proton (H-7) to the aromatic carbons C-4, C-5, and C-6, confirming the attachment point of the ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space correlations between protons that are in close proximity (<5 Å), providing insights into the molecule's three-dimensional conformation. huji.ac.ilresearchgate.netjeol.comcolumbia.eduyoutube.com A NOESY spectrum could reveal correlations between the amino or hydroxyl protons and the adjacent aromatic proton H-3, or between the cyclopropyl methine proton (H-7) and the aromatic protons H-4 and H-6.
Predicted 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H-¹H) or Proton to Carbon (¹H-¹³C) |
|---|---|
| COSY | H-3 ↔ H-4; H-4 ↔ H-6; H-7 ↔ H-8a,b; H-7 ↔ H-9a,b; H-8a,b ↔ H-9a,b |
| HSQC | H-3 ↔ C-3; H-4 ↔ C-4; H-6 ↔ C-6; H-7 ↔ C-7; H-8a,b ↔ C-8; H-9a,b ↔ C-9 |
| HMBC | H-3 → C-2, C-5; H-4 → C-2, C-6; H-6 → C-2, C-4; H-7 → C-4, C-5, C-6, C-8, C-9 |
| NOESY | H-4 ↔ H-7; H-6 ↔ H-7; H-3 ↔ -NH₂; H-3 ↔ -OH |
Solid-State NMR Investigations for Polymorphism and Crystalline Structure
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of a substance. amazonaws.comnih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment, including molecular packing and intermolecular interactions within the crystal lattice. jeol.com This sensitivity makes ssNMR an excellent tool for identifying and quantifying different crystalline forms, or polymorphs, which can have distinct physical properties.
For this compound, different polymorphs would exhibit different ¹³C chemical shifts due to variations in crystal packing and hydrogen bonding arrangements of the amino and hydroxyl groups. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material, where each distinct crystalline form gives a unique spectral fingerprint. Furthermore, ssNMR can be used to study molecular dynamics in the solid state and can provide information about the proximity of different parts of the molecules in the crystal lattice through advanced 2D ssNMR experiments. nist.gov
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion. For this compound, the molecular formula is C₉H₁₁NO.
Calculated Exact Mass for this compound (C₉H₁₁NO)
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M]+ | C₉H₁₁NO | 149.08406 |
| [M+H]⁺ | C₉H₁₂NO⁺ | 150.09189 |
This level of accuracy, achieved by instruments like Time-Of-Flight (TOF) or Orbitrap mass analyzers, is essential for confirming the identity of the compound in complex mixtures and distinguishing it from isobaric interferences. youtube.commiamioh.edu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M]⁺ or the protonated molecule [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. pressbooks.pubnetlify.appsigmaaldrich.comcore.ac.uk The fragmentation pattern provides a structural fingerprint and allows for the elucidation of the molecule's connectivity. spectroscopyonline.com
For this compound, fragmentation is expected to initiate at the weakest bonds and proceed through stable intermediates. Common fragmentation pathways for aromatic amines and phenols include the loss of small neutral molecules. youtube.commiamioh.edulibretexts.org The presence of the alkyl (cyclopropyl) substituent also introduces characteristic fragmentation patterns, such as benzylic-type cleavage. youtube.comwhitman.edu
Predicted MS/MS Fragmentation Pathways for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
|---|---|---|---|
| 150.1 | NH₃ | 133.1 | Cyclopropyl-hydroxytropylium ion |
| 150.1 | H₂O | 132.1 | Cyclopropyl-aminotropylium ion |
| 150.1 | CO | 122.1 | Protonated cyclopropylaniline |
| 132.1 | C₂H₂ | 106.1 | Further ring fragmentation |
Vibrational Spectroscopy for Functional Group and Conformational Analysis
The spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H and N-H stretches of the phenol (B47542) and amine groups, the C-H stretches of the aromatic and cyclopropyl rings, and the C=C stretching of the benzene (B151609) ring. spectroscopyonline.comnih.govchemicalbook.com The precise positions of the O-H and N-H bands can be indicative of the extent of intra- and intermolecular hydrogen bonding. researchgate.net The cyclopropyl group has characteristic C-H stretching vibrations at high wavenumbers (around 3100-3000 cm⁻¹) and ring deformation modes at lower frequencies. nih.gov
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| O-H Stretch | 3600-3200 | Strong, Broad | Weak |
| N-H Stretch (asymm/symm) | 3500-3300 | Medium | Medium |
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |
| Cyclopropyl C-H Stretch | 3100-3000 | Medium | Medium |
| N-H Scissoring | 1650-1580 | Medium-Strong | Weak |
| Aromatic C=C Stretch | 1620-1450 | Medium-Strong | Strong |
| C-O Stretch | 1260-1180 | Strong | Weak |
| C-N Stretch | 1340-1250 | Medium | Medium |
| Cyclopropyl Ring Deformation | ~1020 | Medium | Medium |
Analysis of these vibrational modes not only confirms the presence of key functional groups but can also provide insights into the conformational preferences of the molecule, such as the orientation of the cyclopropyl ring relative to the benzene ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
The presence of the amino (-NH₂) group is typically identified by a pair of medium to strong absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The hydroxyl (-OH) group will present a broad absorption band in the 3600-3200 cm⁻¹ region due to O-H stretching, often overlapping with the N-H stretches.
The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected to appear around 3100-3000 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of sharp bands in the 1620-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be complex.
The cyclopropyl group, a three-membered ring, has distinctive vibrational modes. C-H stretching vibrations of the cyclopropyl ring are anticipated at approximately 3100-3000 cm⁻¹, potentially overlapping with the aromatic C-H stretches. The ring breathing and deformation modes of the cyclopropyl group are expected to appear in the fingerprint region, typically around 1050-1000 cm⁻¹ and 850-800 cm⁻¹.
A detailed analysis of the FTIR spectrum of a related compound, 2-amino-5-chloropyridine (B124133), reveals N-H stretching vibrations observed at 3550 and 3452 cm⁻¹ in the FT-IR spectrum. core.ac.uk For 2-amino-5-methylpyridine, the N-H stretching vibrations appear around 3444 and 3335 cm⁻¹. researchgate.net Based on these analogs, a hypothetical FTIR data table for this compound is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H Stretch | 3600 - 3200 (broad) |
| N-H Asymmetric Stretch | ~3450 |
| N-H Symmetric Stretch | ~3350 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Cyclopropyl C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1620 - 1450 |
| N-H Scissoring | ~1620 |
| C-O Stretch | 1260 - 1000 |
| Cyclopropyl Ring Breathing | 1050 - 1000 |
This table is illustrative and based on typical values for the respective functional groups.
Raman Spectroscopy and its Surface-Enhanced Variants (SERS, TERS)
Raman spectroscopy provides complementary information to FTIR by probing molecular vibrations that result in a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for identifying non-polar bonds and symmetric vibrations.
The aromatic ring vibrations, especially the ring breathing mode, typically give a strong and sharp signal in the Raman spectrum, expected around 1000 cm⁻¹. The cyclopropyl ring breathing mode would also be Raman active. The symmetric N-H stretching vibration of the amino group would also be observable.
Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are advanced techniques that can significantly enhance the Raman signal, enabling the detection of molecules at very low concentrations. In SERS, molecules are adsorbed onto a roughened metal surface (typically silver or gold), leading to a massive enhancement of the Raman scattering intensity. This technique could be employed to study the orientation of this compound on a metal surface.
TERS combines the high sensitivity of SERS with the high spatial resolution of scanning probe microscopy, allowing for chemical imaging at the nanoscale. nih.gov This would be a powerful tool for studying the spatial distribution and heterogeneity of this compound derivatives on a surface.
A study on 2-amino-5-chloropyridine showed FT-Raman bands at 3551 and 3455 cm⁻¹ for N-H stretching. core.ac.uk Based on this and general principles, a representative Raman data table is provided.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| N-H Symmetric Stretch | ~3350 |
| Aromatic Ring Breathing | ~1000 |
| Cyclopropyl Ring Breathing | 1050 - 1000 |
This table is illustrative and based on typical values for the respective functional groups.
Electronic Spectroscopy for Photophysical Properties and Electronic Transitions
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the aromatic ring. The presence of the amino and hydroxyl groups, which are auxochromes, is likely to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.
For instance, the UV absorption spectrum of 2-aminophenol (B121084) in methanol (B129727) shows a maximum absorption (λmax) that can be influenced by the solvent. researchgate.net The electronic spectra of aminophenols are influenced by substituents. researchgate.net For this compound, the cyclopropyl group, which has some degree of π-character, may also influence the electronic transitions. A typical UV-Vis spectrum for an aminophenol derivative would show absorption maxima in the range of 250-350 nm. A study on 2-amino-5-chloropyridine tetrachloromercurate reported a cut-off wavelength of 348 nm. researchgate.net
| Transition | Expected λmax Range (nm) | Solvent |
| π → π | 280 - 320 | Ethanol (B145695) |
| n → π | 320 - 360 | Ethanol |
This table is illustrative and based on typical values for aminophenol derivatives.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Compounds with aromatic rings and electron-donating groups, such as the amino and hydroxyl groups in this compound, often exhibit fluorescence.
The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift). The quantum yield and lifetime of the fluorescence are sensitive to the molecular environment, including solvent polarity and pH. The fluorescence properties of aminopyridine derivatives have been studied, showing that substitutions on the aminopyridine scaffold can tune the emission wavelength and quantum yield. mdpi.com A Schiff base derivative of 2-amino-5-methylphenol (B193566) was found to have a maximum fluorescence emission at 524 nm with an excitation wavelength of 378 nm. semanticscholar.org
| Parameter | Expected Value |
| Excitation Wavelength (λex) | ~320 nm |
| Emission Wavelength (λem) | ~380 - 450 nm |
| Stokes Shift | 60 - 130 nm |
This table is illustrative and based on the properties of similar fluorescent aminophenols.
Chromatographic Methods Coupled with Spectroscopic Detection for Purity and Mixture Analysis
Chromatographic techniques are essential for separating and quantifying the components of a mixture. When coupled with spectroscopic detectors, they provide a powerful tool for purity assessment and mixture analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
The retention time of this compound in an RP-HPLC system will depend on its hydrophobicity. The cyclopropyl group will increase its hydrophobicity compared to 2-aminophenol. The retention time is a key parameter for identification and quantification.
Diverse detectors can be coupled with HPLC for the analysis of this compound:
UV-Vis Detector: This is the most common detector. The wavelength can be set to the λmax of the compound for sensitive detection.
Diode Array Detector (DAD): A DAD acquires the entire UV-Vis spectrum of the eluting compound, providing more comprehensive information for peak identification and purity assessment.
Fluorescence Detector: If this compound is fluorescent, a fluorescence detector can offer higher sensitivity and selectivity compared to a UV-Vis detector.
Mass Spectrometry (MS) Detector: HPLC-MS provides molecular weight and structural information, which is invaluable for the unambiguous identification of the target compound and any impurities.
An analytical method for 2-amino-5-nitrophenol (B90527) using HPLC with a C18 column and a mobile phase of water and acetonitrile with trifluoroacetic acid has been developed, with a retention time of 4.1 minutes. nih.govnih.gov The retention time of amino acids in HPLC is dependent on their structure and the specific chromatographic conditions. researchgate.net
| HPLC Parameter | Typical Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm or Fluorescence (Ex: ~320 nm, Em: ~400 nm) |
| Expected Retention Time | 5 - 15 min (dependent on gradient) |
This table provides a representative set of HPLC conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, direct analysis of polar molecules like this compound is challenging due to the presence of active hydrogen atoms in its amino (-NH2) and hydroxyl (-OH) groups. These functional groups can cause poor chromatographic peak shape, low volatility, and thermal instability, leading to inaccurate quantification and identification. jfda-online.comphenomenex.com To overcome these limitations, chemical derivatization is an essential step prior to GC-MS analysis. nih.gov This process involves converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives. phenomenex.comnih.gov
The primary goals of derivatizing this compound are:
Increased Volatility : By replacing the active hydrogens with non-polar groups, the boiling point of the analyte is lowered, making it suitable for gas chromatography. phenomenex.com
Improved Thermal Stability : Derivatives are often more stable at the high temperatures used in the GC injection port and column. nih.gov
Enhanced Chromatographic Performance : Derivatization reduces interactions between the analyte and the stationary phase of the GC column, resulting in sharper, more symmetrical peaks. jfda-online.com
Characteristic Mass Spectra : The resulting derivatives often produce predictable and structurally significant fragments in the mass spectrometer, aiding in identification and structural elucidation. sigmaaldrich.com
Common derivatization strategies applicable to the amino and phenol groups in this compound include silylation and acylation.
Silylation: This is one of the most common derivatization techniques for compounds containing hydroxyl, amino, and carboxyl groups. researchgate.net It involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective for this purpose. phenomenex.comsigmaaldrich.com The reaction converts both the -OH and -NH2 groups into their corresponding TMS ethers and TMS amines, significantly increasing volatility and reducing polarity.
Acylation: This strategy involves introducing an acyl group, often a fluoroacyl group, into the molecule. Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) react with the amino and hydroxyl groups to form stable, volatile pentafluoropropionyl derivatives. nih.gov These derivatives are particularly useful as the presence of fluorine atoms can enhance detection sensitivity, especially when using an electron capture detector (ECD), and can produce characteristic mass spectral fragmentation patterns. jfda-online.com
| Derivatization Strategy | Reagent | Abbreviation | Target Functional Groups in this compound | Resulting Derivative Group |
|---|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2 | Trimethylsilyl (TMS) |
| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -NH2 | tert-Butyldimethylsilyl (TBDMS) |
| Acylation | Pentafluoropropionic Anhydride | PFPA | -OH, -NH2 | Pentafluoropropionyl (PFP) |
| Acylation | Acetic Anhydride | - | -OH, -NH2 | Acetyl |
Following a successful derivatization reaction, the sample is injected into the GC-MS system. The derivatized this compound is separated from other components on a capillary column (e.g., a non-polar DB-5ms column) and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.
| Parameter | Typical Value / Condition |
|---|---|
| Derivative Example | 2-(trimethylsilylamino)-5-cyclopropyl-1-(trimethylsilyloxy)benzene |
| Formula | C15H27NOSi2 |
| Molecular Weight | 293.55 g/mol |
| Hypothetical Retention Time | 12.5 min |
| Key Mass Fragments (m/z) | 293 (M+), 278 ([M-CH3]+), 73 (-Si(CH3)3) |
Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS)
Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) is a state-of-the-art analytical technique that offers significant advantages for the analysis of polar and non-volatile compounds like this compound, often without the need for derivatization. researchgate.net This method combines the superior separation efficiency of UHPLC with the high sensitivity and specificity of HRMS. nih.gov
UHPLC utilizes columns with sub-2 µm particle sizes, which allows for faster analysis times, higher peak resolution, and increased sensitivity compared to traditional HPLC. eag.com For a compound like this compound, a reversed-phase column (e.g., C18) is typically used with a gradient elution of water and an organic solvent (like acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. pensoft.net
The eluent from the UHPLC column is introduced into a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer, typically using an electrospray ionization (ESI) source. microtrace.com ESI is a soft ionization technique that keeps the molecule intact, usually by protonating it to form the molecular ion [M+H]+.
The key advantages of UHPLC-HRMS include:
High Mass Accuracy : HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with an accuracy of less than 5 parts per million (ppm). microtrace.commdpi.com This allows for the confident determination of the elemental composition of the parent compound and its fragments, greatly enhancing identification reliability.
High Resolution : The technique can distinguish between ions with very similar m/z values, which is crucial for analyzing complex mixtures. microtrace.com
Sensitivity : Modern HRMS instruments offer excellent sensitivity, enabling the detection and quantification of analytes at very low concentrations. researchgate.net
Structural Elucidation : By performing tandem mass spectrometry (MS/MS), the protonated molecular ion of this compound can be isolated and fragmented. pensoft.net The resulting fragmentation pattern provides detailed structural information, helping to confirm the identity of the compound.
| Parameter | Typical Value / Condition |
|---|---|
| UHPLC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analyzer | Orbitrap or Time-of-Flight (TOF) |
| Scan Mode | Full MS / dd-MS2 (data-dependent MS/MS) |
| Resolution Setting | > 70,000 FWHM |
For this compound (C9H11NO), the high mass accuracy of HRMS allows for precise measurement of its protonated molecule and fragments, distinguishing it from other isobaric compounds.
| Ion | Description | Theoretical Exact Mass (m/z) | Plausible Origin of Fragment |
|---|---|---|---|
| [M+H]+ | Protonated Parent Molecule | 150.09134 | - |
| [M+H-NH3]+ | Loss of Ammonia | 133.06482 | Fragmentation of the amino group |
| [M+H-C2H4]+ | Loss of Ethene | 122.06004 | Fragmentation of the cyclopropyl ring |
Applications of 2 Amino 5 Cyclopropylphenol As a Chemical Intermediate
Precursor in the Synthesis of Complex Organic Molecules
2-Amino-5-cyclopropylphenol serves as a foundational building block for synthesizing more intricate organic compounds. chemicalbook.comlkouniv.ac.insolubilityofthings.comfrontiersin.orgnih.gov The presence of multiple reactive sites allows for its incorporation into larger molecular frameworks through various chemical transformations.
Synthesis of Heterocyclic Compounds (e.g., Benzoxazoles, Quinolines)
The structure of this compound is particularly well-suited for the synthesis of heterocyclic compounds, which are core components of many pharmaceuticals and functional materials. innovareacademics.in
Benzoxazoles: The ortho-aminophenol functionality within this compound is a classic precursor for the formation of the benzoxazole (B165842) ring system. innovareacademics.inorganic-chemistry.orgresearchgate.netsioc-journal.cn The synthesis typically involves the condensation of the aminophenol with a carboxylic acid or its derivative. For instance, N-(2-hydroxyaryl) cyclopropyl (B3062369) amides, which can be derived from 2-aminophenols, undergo intramolecular dehydration to form benzoxazoles. sci-hub.se One method involves treating these amides with triphenylphosphine (B44618) (PPh3) and carbon tetrachloride (CCl4) in acetonitrile (B52724) to yield the corresponding cyclopropyl-substituted benzoxazoles. sci-hub.se The benzoxazole scaffold is of significant interest due to its presence in a wide array of biologically active compounds. innovareacademics.inindexcopernicus.com
Quinolines: The cyclopropyl group is a key feature in a number of potent quinolone antibacterial agents. nih.govnih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of quinolines often involves the reaction of anilines (aminobenzenes) with other reagents. mdpi.comorganic-chemistry.orgacgpubs.orgrsc.orgrsc.org For example, rhodium(III)-catalyzed annulation of imidamides with cyclopropanols is a known method for constructing 2-substituted quinoline (B57606) heterocycles. researchgate.net Another approach involves the mechanochemical Minisci C-H alkylation of quinolines with bromocyclopropane (B120050) to introduce the cyclopropyl motif. rsc.org These examples highlight the importance of the cyclopropyl group in the synthesis of complex quinoline derivatives.
Table 1: Synthesis of Heterocyclic Compounds
| Heterocycle | Precursor Derived from 2-Aminophenol (B121084) | Reagents | Key Transformation |
|---|---|---|---|
| Benzoxazole | N-(2-hydroxyaryl) cyclopropyl amide | PPh3/CCl4 in acetonitrile | Intramolecular dehydration |
| Quinoline | Imidamide | Cyclopropanol, Rh(III) catalyst | C-H/C-C functionalization and C-C/C-N bond formation |
| Quinoline | 4-Arylquinoline | Bromocyclopropane | Mechanochemical Minisci C-H alkylation |
Building Block for Advanced Organic Scaffolds and Frameworks
Beyond simple heterocycles, this compound can be used to construct more elaborate organic scaffolds. The term "scaffold" in chemistry refers to a core molecular structure to which various functional groups can be attached. mdpi.com The cyclopropyl group, in particular, is a desirable feature in medicinal chemistry as it can influence the conformation and properties of a molecule. rsc.orgnih.gov The amino and phenol (B47542) groups provide convenient handles for attaching this building block to larger molecular assemblies or for further functionalization. The creation of such advanced frameworks is crucial for developing new materials and therapeutic agents. mdpi.comnih.gov
Derivatization for Enhanced Functionality or Specific Research Probes
The amino and hydroxyl groups of this compound are readily derivatized to modify its properties or to introduce specific functionalities for research purposes. univie.ac.at This process of derivatization is a common strategy in organic and medicinal chemistry. sigmaaldrich.com
Formation of Schiff Bases and Imine Derivatives
The primary amino group of this compound can react with aldehydes or ketones to form Schiff bases, which contain an imine (C=N) functional group. japsonline.comnih.govimpactfactor.orgmwjscience.comalayen.edu.iq This reaction is a straightforward and widely used method for creating new compounds with diverse applications. Schiff bases are important intermediates in organic synthesis and can also exhibit a range of biological activities. impactfactor.orgmwjscience.comalayen.edu.iq The formation of a Schiff base from this compound would introduce a new point of structural diversity and potential functionality.
Amide and Ester Linkage Formation
The amino and hydroxyl groups of this compound can be acylated to form amide and ester linkages, respectively. google.comnih.govgoogle.comrsc.orgnih.gov Amides are typically formed by reacting the amine with a carboxylic acid or its derivative (like an acyl chloride or anhydride), while esters are formed from the reaction of the phenol with a similar acylating agent. google.comnih.gov These reactions are fundamental in organic synthesis and are used to build larger molecules, including peptides and other complex structures. nih.gov For example, a study on cinnamic acid derivatives involved the synthesis of various amides and esters to evaluate their biological activities. nih.gov
Table 2: Derivatization Reactions of this compound
| Functional Group | Reactant | Linkage Formed | Derivative Class |
|---|---|---|---|
| Amino Group | Aldehyde or Ketone | Imine (C=N) | Schiff Base |
| Amino Group | Carboxylic Acid/Derivative | Amide | Amide Derivative |
| Hydroxyl Group | Carboxylic Acid/Derivative | Ester | Ester Derivative |
Introduction of Tagging or Labeling Moieties for Spectroscopic Analysis
For research purposes, it is often necessary to attach a "tag" or "label" to a molecule to facilitate its detection and analysis, for instance, by spectroscopic methods. scispace.com The amino group of this compound is a prime site for such modifications. Derivatization kits, such as the AccQ-Tag Ultra Kit, utilize reagents that react with primary amines to attach a fluorescent tag. scispace.comwaters.com This allows for the sensitive detection and quantification of the molecule in complex mixtures using techniques like liquid chromatography-mass spectrometry (LC-MS). scispace.com This approach is widely used in the analysis of amino acids and other amine-containing compounds. scispace.comnih.gov
Future Directions and Emerging Research Avenues for 2 Amino 5 Cyclopropylphenol
Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of synthetic routes for complex molecules like 2-Amino-5-cyclopropylphenol. nih.govnih.gov These computational tools can analyze vast datasets of chemical reactions to identify novel synthetic pathways and predict optimal reaction conditions, significantly accelerating the research and development process. nih.govbeilstein-journals.org
Key Applications of AI/ML:
Retrosynthesis Prediction: AI-driven models can propose diverse and efficient retrosynthetic routes, moving beyond traditional, rule-based systems. nih.gov
Reaction Condition Optimization: ML algorithms can fine-tune parameters such as temperature, pressure, catalyst, and solvent to maximize yield and minimize byproducts. beilstein-journals.orggithub.com This is particularly valuable for optimizing the synthesis of specialized compounds where experimental data may be limited. ambujtewari.com
Predictive Modeling: By learning from existing data, ML models can predict the properties and reactivity of novel structural analogs of this compound, guiding synthetic efforts toward molecules with desired characteristics. nih.govpremierscience.com
Machine learning strategies are being developed to operate effectively even with limited data, which is often the case in the early stages of discovery for new compounds. ambujtewari.com Techniques like transfer learning, where knowledge from well-studied reactions is applied to a new system, and active learning, which intelligently selects the most informative experiments to perform, are particularly promising. ambujtewari.com
Exploration of Continuous Flow Chemistry and Microreactor Technology for Scalable Synthesis
Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing for the synthesis of this compound, particularly in terms of scalability, safety, and efficiency. scitube.iomit.educhimienouvelle.be
Advantages of Flow Chemistry and Microreactors:
Enhanced Safety: Flow systems handle smaller volumes of reactants at any given time, reducing the risks associated with hazardous materials and highly exothermic reactions. scitube.iobeilstein-journals.org
Precise Control: Microreactors provide superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields and selectivities. beilstein-journals.orgmmsl.cz
Scalability: Scaling up production in a flow system is often as simple as running the system for a longer duration or by connecting multiple reactors in parallel, bypassing the challenges of scaling up batch reactors. anton-paar.com
Process Intensification: These technologies enable the integration of multiple reaction and purification steps into a single, continuous process, reducing plant footprint and operational costs. researchgate.net
The design of microreactors can be tailored for specific reactions. anton-paar.com For instance, the use of 3D printing allows for the creation of reactors with complex internal geometries to optimize mixing and heat transfer. mdpi.com This technology is particularly suited for reactions that are difficult or dangerous to perform in batch, such as those involving unstable intermediates. beilstein-journals.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Scale | Limited by vessel size | Easily scalable by time or parallelization |
| Safety | Higher risk with large volumes | Inherently safer with small hold-up volume |
| Heat & Mass Transfer | Often inefficient | Highly efficient |
| Process Control | Less precise | Precise control over parameters |
| Reproducibility | Can be variable | High |
Development of Bio-Inspired Synthetic Strategies for Structural Analogs
Nature provides a vast blueprint for the synthesis of complex molecules. Bio-inspired synthesis seeks to mimic these natural processes to create novel compounds. whiterose.ac.uk For this compound, this could involve employing enzymes as catalysts or designing synthetic routes that mimic biosynthetic pathways. rsc.orgchemrxiv.org
Potential Bio-Inspired Approaches:
Enzymatic Catalysis: Utilizing enzymes like transaminases could offer highly selective and environmentally friendly methods for introducing the amino group. rsc.org
Biomimetic Cyclizations: Nature employs various strategies for ring formation. Studying these could inspire new methods for constructing the cyclopropyl (B3062369) group.
Surfactant Templating: Bio-based surfactants can be used to create templates for the synthesis of structured materials, an approach that could be adapted for creating novel derivatives. whiterose.ac.uk
These strategies align with the principles of green chemistry by often utilizing milder reaction conditions and reducing the reliance on hazardous reagents. whiterose.ac.uk
Advanced Catalytic Applications and Sustainable Chemical Processes
The development of advanced catalysts is crucial for creating more sustainable and efficient chemical processes for the synthesis of this compound and its derivatives. rsc.org
Areas of Catalytic Research:
Homogeneous and Heterogeneous Catalysis: Research into new metal-based and organocatalysts can lead to more efficient and selective reactions. The use of supported catalysts, like palladium on calcium carbonate, can improve selectivity and ease of separation. oatext.com
Photocatalysis and Electrocatalysis: These methods can enable transformations that are difficult to achieve with traditional thermal methods and often proceed under milder conditions. nih.govrsc.org
Green Chemistry Principles: The focus is on developing processes that minimize waste, use renewable feedstocks, and avoid toxic solvents, aligning with the 12 principles of green chemistry. rsc.orgmdpi.com Process Mass Intensity (PMI) is a key metric used to evaluate the "greenness" of a process. seqens.com
Sustainable process design also involves considering the entire lifecycle of the chemical, from raw material sourcing to final product disposal. researchgate.net
Multi-disciplinary Research Collaborations for Comprehensive Understanding and Application
The full potential of this compound can only be realized through collaborations that span multiple scientific disciplines. unl.edu The complexity of modern scientific challenges necessitates a team-based approach. nih.gov
Importance of Collaboration:
Bridging Gaps: Collaborations between synthetic chemists, computational scientists, chemical engineers, and biologists are essential to move from discovery to application.
Diverse Expertise: Each discipline brings a unique perspective and skillset. For instance, engineers can help design and build advanced reactor systems, while biologists can evaluate the therapeutic potential of new analogs. psu.edu
Innovation: The intersection of different fields often leads to the most groundbreaking discoveries. unl.edu
Effective communication and a willingness to understand the languages and foundational concepts of different disciplines are key to successful multidisciplinary collaborations. psu.edu
Q & A
Basic: What are the optimal synthetic routes for 2-Amino-5-cyclopropylphenol, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis of this compound can be adapted from analogous phenolic compounds. A common approach involves nucleophilic aromatic substitution to introduce the cyclopropyl group, leveraging catalysts such as bimetallic systems (e.g., Fe-Ru) for selective hydrodeoxygenation of precursor molecules . Key parameters include:
- Temperature control : Maintaining 80–120°C to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst loading : Optimizing metal ratios (e.g., Fe:Ru at 1:2) improves yield.
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction progress should be monitored using TLC or HPLC .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the cyclopropyl ring (δ 0.5–1.5 ppm for cyclopropyl protons) and amine/phenol functional groups .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion at m/z 166.1) and fragmentation patterns .
- FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O phenolic bond) confirm functional groups .
Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .
Basic: How does the cyclopropyl substituent influence the compound’s solubility and stability?
Methodological Answer:
The cyclopropyl group introduces steric hindrance and hydrophobicity:
- Solubility : Moderately soluble in ethanol or DMSO (10–20 mg/mL at 25°C); poor aqueous solubility requires sonication or co-solvents (e.g., 5% Tween-80) .
- Stability : Susceptible to oxidative degradation under light; store at 2–8°C in amber vials under nitrogen. Accelerated stability studies (40°C/75% RH for 14 days) can assess degradation kinetics .
Advanced: What strategies address conflicting data in reaction mechanisms involving this compound?
Methodological Answer:
Contradictions in mechanistic studies (e.g., competing substitution pathways) require:
- Replication : Repeat experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent batches) .
- Isotopic labeling : Use ¹⁵N-labeled amines to track nucleophilic attack sites .
- Meta-analysis : Compare data across studies using platforms like PubChem or ECHA to identify consensus pathways .
Advanced: How to design computational studies to predict the reactivity of this compound?
Methodological Answer:
Computational workflows include:
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to evaluate electronic properties (HOMO-LUMO gaps, Fukui indices) for redox behavior .
- Molecular docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina; validate with MD simulations (NAMD/GROMACS) .
- QSAR models : Corolate substituent effects (cyclopropyl vs. ethyl) with bioactivity using datasets from analogous compounds .
Advanced: What methodologies assess the compound’s pharmacological potential?
Methodological Answer:
Key assays include:
- Enzyme inhibition : Dose-response curves (IC₅₀) for tyrosinase or cytochrome P450 isoforms .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands) to quantify affinity .
- Cytotoxicity : MTT assays on cell lines (e.g., HEK293) to establish safety margins .
Metabolite profiling via LC-MS/MS identifies potential bioactive derivatives .
Advanced: What are best practices for ensuring reproducibility in synthesizing this compound?
Methodological Answer:
- Standardized protocols : Detailed SOPs for catalyst activation, solvent drying, and reaction quenching .
- Batch tracking : Log reagent sources (e.g., Sigma-Aldrich vs. TCI) and lot numbers to minimize variability .
- Collaborative validation : Share synthetic data via open-access platforms (e.g., Zenodo) for peer verification .
Advanced: How to evaluate the environmental impact and degradation pathways of this compound?
Methodological Answer:
- Photodegradation studies : Expose to UV light (254 nm) and analyze breakdown products via GC-MS .
- Ecotoxicology : Acute toxicity tests on Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .
- Biodegradation : Use OECD 301B guidelines to assess microbial mineralization in activated sludge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
